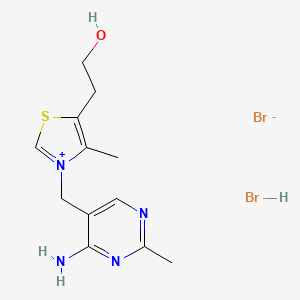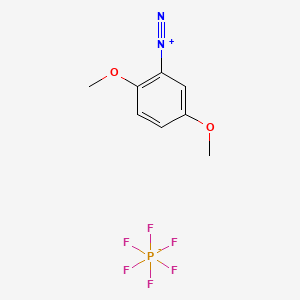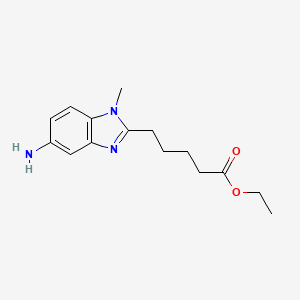
Anhydrocannabisativine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydrocannabisativine is a spermidine alkaloid derived from the Cannabis sativa plant. It is a 13-membered cyclic compound where the polyamine spermidine is attached via its terminal nitrogen atoms to the β-position and to the carboxyl carbon of a C14-fatty acid . This compound was first isolated from the ethanol extracts of the leaves and roots of a Mexican variant of Cannabis sativa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anhydrocannabisativine involves the extraction of the compound from the leaves and roots of Cannabis sativa using ethanol. The extract is then subjected to partitioning and chromatography to isolate the alkaloid . The structure of this compound is determined by spectral analysis and semisynthesis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and isolation process used in laboratory settings can be scaled up for industrial purposes. This would involve large-scale ethanol extraction, followed by partitioning and chromatography to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Anhydrocannabisativine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Anhydrocannabisativine has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of spermidine alkaloids.
Biology: Research on this compound helps in understanding the metabolic pathways of Cannabis sativa.
Mécanisme D'action
The mechanism of action of anhydrocannabisativine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Cannabisativine: Another spermidine alkaloid from Cannabis sativa, similar in structure but with different functional groups.
Cannabistilbene I and II: Non-cannabinoid compounds from Cannabis sativa with therapeutic potential.
Uniqueness: Anhydrocannabisativine is unique due to its specific cyclic structure and the presence of spermidine. This makes it distinct from other alkaloids and non-cannabinoid compounds in Cannabis sativa .
Propriétés
Formule moléculaire |
C21H37N3O2 |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
17-(2-oxoheptyl)-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |
InChI |
InChI=1S/C21H37N3O2/c1-2-3-4-11-20(25)16-18-9-7-10-19-17-21(26)23-14-6-5-12-22-13-8-15-24(18)19/h7,9,18-19,22H,2-6,8,10-17H2,1H3,(H,23,26) |
Clé InChI |
RKTWGMYTKBSCLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CC1C=CCC2N1CCCNCCCCNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)

![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)




![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)






